molecular formula C10H11ClO3 B1309676 4-(2-Chloro-ethoxy)-benzoic acid methyl ester CAS No. 38567-00-9

4-(2-Chloro-ethoxy)-benzoic acid methyl ester

Cat. No.: B1309676
CAS No.: 38567-00-9
M. Wt: 214.64 g/mol
InChI Key: SRSRGGYRIOZFAT-UHFFFAOYSA-N
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Description

4-(2-Chloro-ethoxy)-benzoic acid methyl ester is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 2-chloro-ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-ethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., acetonitrile) at room temperature.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.

    Ester Hydrolysis: Formation of 4-(2-Chloro-ethoxy)-benzoic acid.

    Oxidation: Formation of 4-(2-Chloro-ethoxy)-benzaldehyde or 4-(2-Chloro-ethoxy)-benzoic acid.

Scientific Research Applications

4-(2-Chloro-ethoxy)-benzoic acid methyl ester is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 2-chloro-ethoxy group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-ethoxy)-benzoic acid methyl ester
  • 4-(2-Fluoro-ethoxy)-benzoic acid methyl ester
  • 4-(2-Methoxy-ethoxy)-benzoic acid methyl ester

Uniqueness

4-(2-Chloro-ethoxy)-benzoic acid methyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methoxy analogs, the chloro derivative exhibits different physicochemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-(2-chloroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSRGGYRIOZFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 35 mL of ethanol was added sodium pellets (2.27gm, 98.6 mmol). After all the sodium had disappeared methyl-4-hydroxybenzoate (15 gm, 98 mmol) was added in one portion at room temperature. The reaction mixture was then heated to 60° C. and treated dropwise with 1-bromo-2-chloroethane (10.2 gm, 123 mmol) in 15 mL of ethanol. The reaction was stirred for 16 hrs then cooled to room temperature and concentrated. The residue was taken up in ethyl acetate and washed with water, 2N NaOH, and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using 1:10 Ethyl acetate:Hexanes to 1:6 Ethyl acetate:Hexanes as the gradient eluant to yield 11.9 gm of the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxybenzoate (15.2 g, 0.1 M), 2-(benzenesulphonyloxy)ethyl chloride (28.65 g, 0.12 M) and potassium carbonate (19.15 g, 0.1 M) in 4-methylpentan-2-one (170 ml) was stirred at reflux for 24 hours. After cooling, distilled water (170 ml) was added and the organic phase separated off. Evaporation to dryness gave a yellow solid which was crystallised from ethanol to give the title compound, yield (13.3 g), m.p. 56°-58°.
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15.2 g
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28.65 g
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19.15 g
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170 mL
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Synthesis routes and methods IV

Procedure details

4-hydroxybenzoic acid methyl ester (1.52 g, 10 mmol), anhydrous lithium carbonate (740 mg, 10 mmol), 15 ml of dimethylsulfoxide, and 15 ml of 1,2-dichloroethane are combined and heated to reflux. HPLC shows the reaction is at equilibrium at about 2 hours with a product to starting material ratio of 22.7:68.7.
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740 mg
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15 mL
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15 mL
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